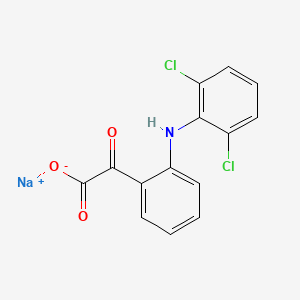
Keto Diclofenac Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Keto Diclofenac Sodium Salt is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The sodium salt form of diclofenac enhances its solubility and bioavailability, making it more effective for oral administration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac with sodium hydroxide. The process begins with the preparation of diclofenac by reacting 2,6-dichloroaniline with chloroacetic acid to form 2-(2,6-dichlorophenylamino)phenylacetic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization and filtration to ensure its quality and consistency .
化学反応の分析
Types of Reactions
Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products
Oxidation: Hydroxylated derivatives of diclofenac.
Reduction: Hydroxylated forms of diclofenac.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Keto Diclofenac Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of NSAIDs and their derivatives.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
作用機序
Keto Diclofenac Sodium Salt exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
類似化合物との比較
Similar Compounds
Diclofenac Potassium Salt: Another salt form of diclofenac with faster absorption and onset of action compared to the sodium salt.
Ketoprofen: A similar NSAID with comparable anti-inflammatory and analgesic properties.
Ibuprofen: Another widely used NSAID with similar mechanisms of action.
Uniqueness
Keto Diclofenac Sodium Salt is unique due to its enhanced solubility and bioavailability, making it more effective for oral administration. Its specific inhibition of COX-2 over COX-1 also contributes to its reduced gastrointestinal side effects compared to other NSAIDs .
生物活性
Keto Diclofenac Sodium Salt is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This compound exhibits significant biological activity, primarily through its action as a cyclooxygenase (COX) inhibitor. The following sections detail its mechanisms, pharmacokinetics, case studies, and research findings.
Keto Diclofenac acts by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are pivotal in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of these enzymes leads to decreased levels of prostaglandins, thereby exerting analgesic and anti-inflammatory effects.
The selectivity of Keto Diclofenac for COX-2 over COX-1 is notable, making it a preferred choice for treating inflammatory conditions while potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Pharmacokinetics
Keto Diclofenac is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 10 minutes to 2 hours, depending on the formulation and individual gastrointestinal conditions. Its pharmacokinetic profile is influenced by:
- Formulation : The sodium salt form enhances solubility in the duodenum compared to the stomach's acidic environment.
- Metabolism : Primarily occurs in the liver via conjugation to glucuronic acid, forming metabolites that can exhibit different biological activities .
Table 1: Pharmacokinetic Properties of Keto Diclofenac
| Property | Value |
|---|---|
| Molecular Weight | 318.14 g/mol |
| Peak Plasma Concentration | 10 min - 2 h |
| Half-Life | Approximately 1-2 hours |
| Metabolism | Hepatic (UGT2B7 enzyme) |
Biological Activity
Keto Diclofenac demonstrates a range of biological activities beyond its anti-inflammatory effects:
- Anti-proliferative Effects : Studies indicate that it may inhibit cell proliferation in certain cancer cell lines.
- Inhibition of Platelet Aggregation : It has been shown to reduce platelet aggregation, which can be beneficial in cardiovascular applications .
Case Studies
- Chronic Pain Management : A clinical trial involving patients with osteoarthritis demonstrated that Keto Diclofenac provided significant pain relief compared to placebo, with a favorable safety profile regarding gastrointestinal complications .
- Postoperative Pain Relief : In a study assessing postoperative pain management, patients administered Keto Diclofenac reported lower pain scores and required fewer rescue analgesics compared to those receiving traditional NSAIDs .
Research Findings
Recent studies have focused on the transformation products of Diclofenac and their interactions with other compounds. For instance:
- Interaction with Chlorogenic Acid : Research indicated that chlorogenic acid could enhance the anti-inflammatory effects of Keto Diclofenac through synergistic mechanisms .
- Toxicological Studies : Investigations into the toxicological profiles have revealed that while Keto Diclofenac is effective at therapeutic doses, higher doses may lead to renal toxicity, necessitating careful monitoring during treatment .
特性
分子式 |
C14H8Cl2NNaO3 |
|---|---|
分子量 |
332.1 g/mol |
IUPAC名 |
sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1 |
InChIキー |
SLKWORWIFRJWLC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















